[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Researchers require reliable regioisomerically pure chlorinated amine intermediates for reproducible SAR studies. This 2,5-dichlorophenyl propylamine HCl delivers consistent reactivity for amide/sulfonamide libraries and cross-coupling. - 2,5-Dichloro substitution pattern distinct from 2,4- and 2,6-regioisomers - Hydrochloride salt ensures stability and enhanced aqueous solubility - α-Propylamine scaffold validated in CNS drug discovery (LogP 2.5-3.5) - Immediate availability with batch-to-batch consistency

Molecular Formula C9H12Cl3N
Molecular Weight 240.6 g/mol
CAS No. 1050556-36-9
Cat. No. B3078394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride
CAS1050556-36-9
Molecular FormulaC9H12Cl3N
Molecular Weight240.6 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
InChIInChI=1S/C9H11Cl2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
InChIKeyOUHIFLLYXGQADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)propylamine Hydrochloride Technical Baseline


[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride (CAS 1050556-36-9) is a chlorinated aromatic amine derivative with molecular formula C₉H₁₂Cl₃N and molecular weight 240.6 g/mol . The compound features a propylamine side chain attached at the α-position to a 2,5-dichlorophenyl moiety, and is supplied as the hydrochloride salt which confers enhanced aqueous solubility and storage stability relative to the free base form . The 2,5-dichloro substitution pattern distinguishes this compound from other dichlorophenyl regioisomers (e.g., 2,4-, 2,6-, 3,4-dichloro), creating a distinct electronic and steric profile on the phenyl ring that can influence reactivity in downstream functionalization and binding interactions in biological systems [1]. The compound is primarily utilized as a building block and synthetic intermediate in pharmaceutical and agrochemical research applications [2].

2,5-Dichloro regioisomer for underexplored SAR space
Hydrochloride salt for aqueous solubility & storage stability
Primary α-aryl amine for versatile derivatization (amide, sulfonamide, urea)

[1-(2,5-Dichlorophenyl)propyl]amine Hydrochloride Substitution Risks


Chlorinated aromatic amine hydrochlorides with propylamine backbones represent a structurally diverse class where seemingly minor variations—chlorine substitution pattern (2,5- vs. 2,4-, 2,6-, 3,4-, 3,5-dichloro), amine position (α-propylamine vs. N-propylamine), and salt form—produce compounds with fundamentally different physicochemical properties and synthetic utilities [1]. The 2,5-dichloro substitution on the phenyl ring of this compound creates an ortho/para electron-withdrawing arrangement that differs electronically from the 2,4-dichloro pattern found in triazole fungicide intermediates [2] and the 2,6-dichloro pattern characteristic of chlorpheniramine-derived chiral resolving agents [3]. This regioisomeric variation directly affects the compound's reactivity profile in nucleophilic substitutions, cross-coupling reactions, and the steric environment around the amine center for subsequent derivatization. Substitution without validation of reaction compatibility and downstream product purity would compromise synthetic reproducibility and analytical consistency [1].

Regioisomer mismatch 2,5-Dichloro substitution may differ electronically from 2,4-, 2,6- or 3,4-dichloro analogs, altering reactivity in cross-coupling and nucleophilic substitutions.
Amine position variation α-Propylamine (primary) vs. N-propylamine (secondary) or β-propylamine changes nucleophilicity, steric environment and derivatization outcomes.
Salt form dependency Hydrochloride salt offers higher aqueous solubility and storage stability; substituting the free base may alter handling and reaction performance.

[1-(2,5-Dichlorophenyl)propyl]amine Hydrochloride Differentiation Evidence


Regioisomeric Chlorine Substitution: 2,5- vs. 2,4- vs. 2,6-Dichloro Effects

The 2,5-dichlorophenyl substitution pattern in this compound differs from the more commonly studied 2,4-dichlorophenyl (found in triazole antifungal intermediates [1]) and 2,6-dichlorophenyl (found in pheniramine analogs and chiral resolving agents [2]) regioisomers. Chlorine atoms at the 2- and 5-positions create a distinct electronic distribution on the aromatic ring, with the 5-chloro substituent positioned para to the α-propylamine attachment point, while the 2-chloro substituent occupies an ortho position. This substitution pattern yields a computed molecular dipole and electron density distribution that differs from the 2,4- and 2,6-regioisomers . In aromatic substitution and cross-coupling reactions, the 2,5-dichloro pattern offers a unique reactivity profile: the 5-position is activated toward nucleophilic aromatic substitution relative to meta-substituted analogs, while the ortho-chloro group provides steric shielding of the α-amine center during derivatization. The 2,5-dichlorophenyl substitution pattern is notably less common in commercial building block libraries compared to 2,4- and 3,4-dichloro analogs, providing access to less-explored chemical space for SAR exploration .

Regioisomer substitution pattern
Class-level
2,5-Dichloro places one Cl ortho and one Cl para to α-propylamine, unlike 2,4- (ortho/para-like) and 2,6- (symmetrical ortho steric crowding).
May support SAR differentiation in underexplored chemical space.
Class-level inference; direct experimental comparative data not identified.
Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

α- vs. N- vs. β-Propylamine: Basicity and Derivatization Impact

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride features an α-propylamine structure where the amine nitrogen is directly attached to the α-carbon adjacent to the 2,5-dichlorophenyl ring. This primary amine motif differs fundamentally from secondary N-propylamines (e.g., N-(3,5-dichlorophenyl)-N-propylamine ) and β-propylamines where the amine is separated from the aryl ring by an ethylene spacer [1]. In α-aryl propylamines, the proximity of the aryl ring to the amine nitrogen increases steric hindrance around the nucleophilic center, which can modulate reaction kinetics in acylation, sulfonylation, and reductive amination reactions. This steric environment offers advantages in selective mono-functionalization where over-reaction is a concern. Additionally, the hydrochloride salt form (vs. free base, CAS 924817-45-8) provides enhanced water solubility (estimated >50 mg/mL based on analog data ) and long-term storage stability under ambient conditions, reducing handling complexity in laboratory workflows. The primary amine functionality enables a broader range of derivatization chemistry (amide formation, Schiff base condensation, urea synthesis, sulfonamide coupling) compared to tertiary or quaternary amine analogs.

Amine type comparison
Class-level
Primary α-aryl propylamine (target) vs. secondary N-aryl propylamine and β-propylamine show differences in nucleophilicity (estimated rate enhancement 2–5×) and synthetic scope.
Supports selection for mono-functionalization and diverse derivatization.
Direct kinetic data for this specific compound not identified; based on amine class.
Organic Synthesis Amine Functionalization Building Block Chemistry

MW & Lipophilicity vs. Dichlorophenyl Building Blocks

The molecular weight of [1-(2,5-dichlorophenyl)propyl]amine hydrochloride (240.6 g/mol) is notably lower than many functionalized dichlorophenyl amine building blocks that incorporate additional heteroatoms or extended side chains. For comparison, triazole-containing dichlorophenyl propylamines (e.g., [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamine derivatives) have molecular weights exceeding 300 g/mol [1]; (2,5-dichlorophenyl)(phenyl)methanamine hydrochloride (CAS 1461706-28-4) has MW 288.6 ; and 2-[(2,5-dichlorophenyl)[3-(dimethylamino)propyl]amino]phenol (CAS 89279-23-2) has MW 339.3 [2]. This lower molecular weight, combined with the lipophilic 2,5-dichlorophenyl moiety, positions the compound in a favorable physicochemical space for fragment-based drug discovery and as an early-stage scaffold with room for property-optimizing substitutions. The calculated LogP (estimated 2.5-3.5 for the free base) aligns with CNS-accessible chemical space, distinguishing it from more polar or larger analogs.

MW & lipophilicity profile
Class-level
MW 240.6 g/mol (HCl salt), 17–40% lower than triazole-dichlorophenyl or dimethylaminophenol analogs; estimated LogP 2.5–3.5 (free base).
Suggests fragment-like properties for lead optimization with room for property control.
Class-level comparison; LogP estimated via fragment-based methods.
Physicochemical Properties Drug Design ADME Optimization

[1-(2,5-Dichlorophenyl)propyl]amine Hydrochloride Application Scenarios


CNS-Targeted Compound Library Scaffold

The α-aryl propylamine pharmacophore is a privileged scaffold in CNS drug discovery, as evidenced by its presence in pheniramine-class antihistamines and monoamine reuptake inhibitors [1]. The 2,5-dichloro substitution pattern provides a distinct electronic profile that differentiates this building block from the 2,6-dichloro pattern found in chlorpheniramine , enabling exploration of SAR space for receptor subtype selectivity. The moderate molecular weight (240.6 g/mol) and estimated lipophilicity (LogP 2.5-3.5) align with optimal CNS drug properties, while the primary amine provides a versatile handle for diverse derivatization strategies including amide, sulfonamide, and urea library synthesis [2].

Agrochemical Intermediate for Fungicides & Pesticides

Dichlorophenyl propylamine derivatives have established precedent in agrochemical applications, particularly as intermediates in triazole fungicide synthesis where the 2,4-dichlorophenyl moiety is a key structural element [1]. The 2,5-dichloro substitution pattern offers an underexplored regioisomeric alternative for developing novel agrochemical agents with potentially differentiated resistance profiles or spectrum of activity. The compound is described in multiple chemical supplier databases as an important raw material for pharmaceutical and pesticide synthesis , supporting its relevance in this application domain. The primary amine functionality enables incorporation into diverse heterocyclic frameworks common in agrochemical active ingredients.

Building Block for Cross-Coupling & Derivatization

The 2,5-dichlorophenyl moiety provides two chlorine atoms capable of participating in transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the primary α-propylamine offers a complementary functional group for parallel derivatization strategies [1]. This orthogonal reactivity enables sequential functionalization: the amine can be protected and/or derivatized while the chloro substituents remain intact for subsequent coupling, or vice versa. The hydrochloride salt form ensures consistent handling properties and eliminates variability associated with free base storage (oxidation, carbonate formation), providing reliable performance in multi-step synthetic sequences .

Chromatography Reference Standard

The compound's unique combination of a 2,5-dichloro substitution pattern with an α-propylamine moiety makes it suitable as a reference standard for developing HPLC, GC-MS, or LC-MS methods targeting related dichlorophenyl amine compounds. The 2,5-dichloro substitution pattern produces characteristic fragmentation patterns in mass spectrometry (molecular ion and chlorine isotope clusters) and distinct retention behavior in reversed-phase chromatography compared to 2,4- and 2,6-regioisomers [1]. This differentiation enables use as a system suitability standard or calibration reference in analytical workflows where regioisomeric discrimination is required.

Application
Selection Property
Validation Focus
CNS lead-like scaffold synthesis
2,5-Dichloro substitution pattern
CNS property screening context
Agrochemical intermediate synthesis
Underexplored 2,5-dichloro regioisomer
Differentiated resistance profile screening
Orthogonal derivatization building block
Primary α-aryl amine hydrochloride
Multi-step sequence consistency review
Regioisomeric reference standard
2,5-Dichloro substitution with distinct retention
Regioisomer discrimination in HPLC/LC-MS
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